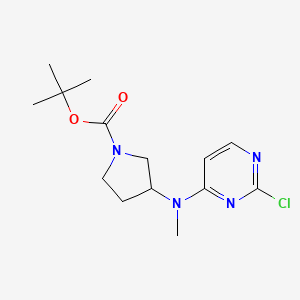

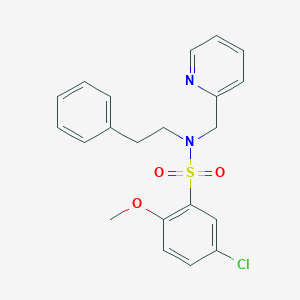

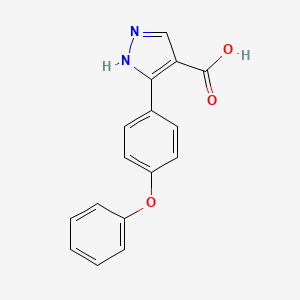

6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core structure is a common motif in various pharmaceuticals and fluorescent compounds.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Buchwald–Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, as demonstrated in the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines with yields ranging from 60% to 88% . This method involves the coupling of heteroarylamines with bromoquinoline precursors, which are obtained from intramolecular cyclization reactions. Similarly, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a quinoline proton sponge, involves the reaction of nitroquinolines with dimethylamine and subsequent reduction and methylation steps .

Molecular Structure Analysis

Quinoline derivatives exhibit interesting photophysical properties due to their aromatic structures. The presence of substituents such as morpholine or pyrrolidine can lead to intraligand and charge-transfer type transitions . These structural features are crucial for their interactions with biomolecules, such as DNA, where π-stacking and hydrogen-bonding interactions can occur.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, the thermolysis of N-[2-(1-alkynyl)phenyl]-N'-phenylcarbodiimides can lead to the formation of biradicals and subsequent transformations to 6H-indolo[2,3-b]quinolines . The aza-Wittig reaction is another method used to produce carbodiimides, which upon thermolysis, can yield indoloquinoline derivatives with different substituents and linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as 6-methoxy-4-quinolone, are notable for their strong fluorescence in a wide pH range of aqueous media . The compound exhibits a large Stokes' shift with maximum fluorescence excitation and emission wavelengths at 243 nm and 374 nm, respectively. It also has a high molar absorptivity and fluorescence quantum yield, making it a useful fluorophore for biomedical analysis. Moreover, it is highly stable against light and heat, maintaining its integrity even at elevated temperatures and prolonged exposure to daylight .

Scientific Research Applications

Synthesis and Study of Quinoline Derivatives

6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is used in the synthesis of various quinoline derivatives. For instance, it has been involved in the synthesis of 4-substituted 2-(benzimidazol-2′-yl)quinolines. These compounds have been analyzed for their UV spectra and form colored complexes with cuprous ions, indicating potential applications in chemical analysis and synthesis (Gershuns & Brizitskaya, 1970).

Photophysical and Biomolecular Binding Properties

The compound has been used in creating 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. These quinolines demonstrate intriguing photophysical properties, including intraligand and charge-transfer type transitions. They also show strong interactions with ct-DNA, which could be leveraged in biological research and drug design (Bonacorso et al., 2018).

Antimicrobial Activity

A significant application of 6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is in the synthesis of derivatives with antimicrobial properties. These derivatives have shown activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Subhash & Bhaskar, 2020).

Synthesis of Potent 5HT1B Antagonists

The compound is a precursor in the synthesis of quinolone and quinoline-2-carboxylic acid derivatives, which are potent 5HT1B antagonists. This suggests its utility in neuropharmacology and the development of treatments for neurological disorders (Horchler et al., 2007).

Fluorescent Labeling in Biomedical Analysis

6-Methoxy-4-quinolone, a derivative of 6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde, is a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its stability and fluorescence properties make it suitable as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Potential in Organic Electronics

The compound has been used in the synthesis of quinoline derivatives with photoluminescent properties. These derivatives emit blue to green fluorescence, suggesting applications in the field of organic electronics, particularly in the manufacture of organic light-emitting diodes (Li et al., 2011).

Mechanism of Action

Target of Action

Quinoline derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

It’s worth noting that quinolinyl-pyrazoles, a related group of compounds, have been found to exhibit class ii c-met inhibition activity .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect various biologically vital properties .

Result of Action

Related compounds such as quinolinyl-pyrazoles have been found to exhibit significant potency in their respective biological activities .

properties

IUPAC Name |

6-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-2-3-14-11(9-13)8-12(10-18)15(16-14)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLLNEJKRWKTJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)

![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)